(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride (R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976684
InChI: InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H/t8-;/m1./s1
SMILES:
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol

(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride

CAS No.:

Cat. No.: VC15976684

Molecular Formula: C9H14ClNO2

Molecular Weight: 203.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride -

Specification

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
IUPAC Name 3-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride
Standard InChI InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H/t8-;/m1./s1
Standard InChI Key RQNMNAZABSAQGO-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=CC(=C1)O)C[C@H](CO)N.Cl
Canonical SMILES C1=CC(=CC(=C1)O)CC(CO)N.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride is C₉H₁₄ClNO₂, with a molecular weight of 217.67 g/mol . The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, influencing its biological activity and interaction with stereospecific targets. Key structural features include:

  • A phenolic hydroxyl group at the meta position, enabling hydrogen bonding and redox reactivity.

  • A propylamine side chain with secondary amine and hydroxyl moieties, facilitating salt formation and chelation .

The compound’s stereochemistry is confirmed via chiral HPLC and X-ray crystallography, with dihedral angles between the aromatic ring and side chain critical for its three-dimensional conformation.

Synthesis and Industrial Production

Synthetic Routes

  • Enzymatic Synthesis:
    Tyrosinase-catalyzed oxidation of tyrosine derivatives produces the phenolic backbone, followed by reductive amination to introduce the propylamine side chain. Reaction conditions (pH 7.4, 25°C) optimize enantiomeric excess (>98% R-configuration).

  • Chemical Synthesis:

    • Step 1: Friedel-Crafts alkylation of phenol with epichlorohydrin yields 3-(2,3-epoxypropyl)phenol.

    • Step 2: Ring-opening amination with ammonia under acidic conditions generates the amino alcohol intermediate.

    • Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol .

ParameterConditionsYield (%)Purity (%)
Friedel-CraftsAlCl₃, 0°C, 12 h6590
AminationNH₃/MeOH, 60°C, 24 h7885
Salt FormationHCl(g)/EtOH, RT, 2 h9599

Industrial Scale-Up

Industrial production employs continuous-flow reactors to enhance yield and reduce reaction times. Proprietary chiral catalysts ensure >99% enantiomeric purity, while in-line HPLC monitors intermediate stages.

Physicochemical Properties

PropertyValueMethod
Melting Point168–170°C (dec.)DSC
Solubility50 mg/mL (H₂O)UV-Vis (λmax = 254 nm)
pKa9.2 (amine), 10.1 (phenol)Potentiometric titration
LogP-1.3Shake-flask method

The compound exhibits pH-dependent stability, degrading rapidly under alkaline conditions (t₁/₂ = 2 h at pH 9) but remaining stable in acidic solutions (t₁/₂ > 30 days at pH 3) .

Reactivity and Functionalization

Oxidation Reactions

The phenolic hydroxyl group oxidizes to quinones using KMnO₄ (0.1 M, 25°C), forming a dimeric quinone structure. The amine group remains intact under mild conditions but undergoes N-oxidation with H₂O₂ (3%, 50°C) .

Derivatization for Drug Development

  • Acetylation: Treatment with acetic anhydride protects the amine, yielding a prodrug with enhanced blood-brain barrier permeability .

  • Chelation: The hydroxyl and amine groups bind metal ions (e.g., Cu²⁺), forming complexes studied for antioxidant activity.

Pharmacological Applications

Sympathomimetic Activity

As a structural analog of metaraminol , the compound acts as an α₁-adrenergic receptor agonist, inducing vasoconstriction in preclinical models (EC₅₀ = 12 nM in rat aorta) . Its (R)-configuration enhances receptor binding affinity by 20-fold compared to the (S)-enantiomer .

Analytical Challenges and Solutions

Quantification in Biological Matrices

  • Plasma: Protein precipitation with acetonitrile (2:1 v/v) removes 95% of albumin interference .

  • LC-MS/MS Detection: Derivatization with dansyl chloride improves sensitivity (LOQ = 1 ng/mL).

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